molecular formula C10H14N2O B13307844 (3S)-3-amino-3-(3-methylphenyl)propanamide

(3S)-3-amino-3-(3-methylphenyl)propanamide

Katalognummer: B13307844
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: RPNUYMZPAGIRJF-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-(3-methylphenyl)propanamide is a chiral compound with a specific stereochemistry at the third carbon atom This compound is part of the amide family and features an amino group and a methyl-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-methylphenyl)propanamide can be achieved through several methods. One common approach involves the reductive amination of 3-methylbenzaldehyde with (S)-alanine, followed by acylation with an appropriate acyl chloride. The reaction conditions typically include the use of a reducing agent such as sodium cyanoborohydride and a solvent like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation processes or enzymatic synthesis, which offer higher yields and selectivity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-3-(3-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-amino-3-phenylpropanamide: Lacks the methyl group on the aromatic ring.

    (3R)-3-amino-3-(3-methylphenyl)propanamide: Enantiomer with opposite stereochemistry.

    3-amino-3-(3-methylphenyl)propanoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

(3S)-3-amino-3-(3-methylphenyl)propanamide is unique due to its specific stereochemistry and the presence of both an amino group and a methyl-substituted aromatic ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

(3S)-3-amino-3-(3-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m0/s1

InChI-Schlüssel

RPNUYMZPAGIRJF-VIFPVBQESA-N

Isomerische SMILES

CC1=CC(=CC=C1)[C@H](CC(=O)N)N

Kanonische SMILES

CC1=CC(=CC=C1)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.